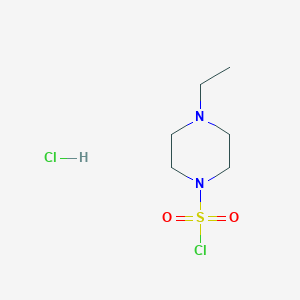

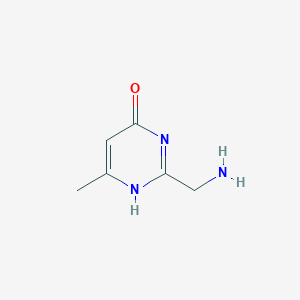

![molecular formula C7H9N3O2 B7881733 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-A]pyridine-3-carboxylic acid](/img/structure/B7881733.png)

5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-A]pyridine-3-carboxylic acid

Vue d'ensemble

Description

5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-A]pyridine-3-carboxylic acid is a chemical compound that is a white to light yellow crystalline powder . It is primarily used as a pharmaceutical intermediate in the synthesis of chemical and pharmaceutical products .

Synthesis Analysis

The synthesis of this compound involves nitrogen protection in a stainless steel autoclave, adding an ethanolic solution of 10% palladium carbon, and hydrogenation under 4bar pressure for 4.5 hours at 23-25°C . The residue is mixed with an ethanolic solution of hydrogen chloride, stirred for 1 hour at 25°C, and then stirred for 2 hours at 0°C . The product is then filtered, washed with cold ethanol/MTBE, and dried to constant weight to obtain a white crystal .Chemical Reactions Analysis

The compound has been used in the development of piperazine-fused triazoles . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .Applications De Recherche Scientifique

Anti-Diabetes Drug Leads : Compounds based on 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine have shown promise as scaffolds for developing compounds that stimulate glucagon-like peptide-1 (GLP-1) secretion, potentially serving as novel anti-diabetes drug leads (Mishchuk et al., 2016).

γ-Secretase Modulators : Derivatives of 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine were developed as γ-secretase modulators (GSMs). These compounds showed potent Aβ42-lowering effects and good blood-brain barrier permeability, indicating potential in Alzheimer's disease treatment (Takai et al., 2015).

Catalytic Synthesis of Heterocycles : The compound's derivatives were synthesized using aluminate sulfonic acid nanocatalysts, demonstrating efficient methods for producing diverse heterocyclic compounds (Abdelrazek et al., 2019).

Diversity-Oriented Synthesis : A study explored the acid-catalyzed condensation of 2-aminosubstituted triazolopyrimidines with various diketones, leading to the synthesis of diverse polycyclic derivatives. This methodology offers rapid access to condensed derivatives of triazolopyrimidine (Pyatakov et al., 2015).

Synthesis from Carboxylic Acids : A novel method for synthesizing triazolopyridines from carboxylic acids was described, providing new pathways in the synthesis of biologically active heterocyclic compounds (Moulin et al., 2006).

Phosphodiesterase Inhibitors : The triazolopyridine series has been shown to inhibit human eosinophil phosphodiesterase, leading to the development of potent inhibitors with suitable properties for micronization (Duplantier et al., 2007).

P2X7 Receptor Antagonists : Optimization of pharmacokinetic properties in a series of 4-(R)-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridines led to the identification of a clinical candidate as a potent and selective P2X7 antagonist, indicating potential in CNS-targeted therapies (Letavic et al., 2017).

Antibacterial Activity : Novel derivatives of the compound were evaluated for their antibacterial activity, with some showing promising results against bacterial strains like Escherichia coli and Pseudomonas aeruginosa (Xiao et al., 2014).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c11-7(12)6-9-8-5-3-1-2-4-10(5)6/h1-4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UICYCSNBARDCJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=NN=C2C(=O)O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

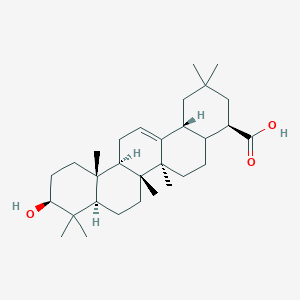

![2-[5-[1-(Benzylazaniumyl)cyclohexyl]tetrazol-1-yl]acetate](/img/structure/B7881650.png)

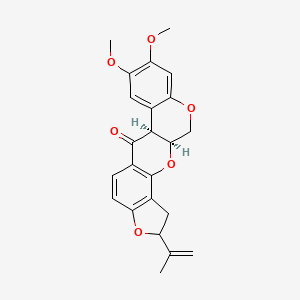

![2-[(2S,6R)-2,6-dimethylmorpholin-4-ium-4-yl]acetate](/img/structure/B7881662.png)

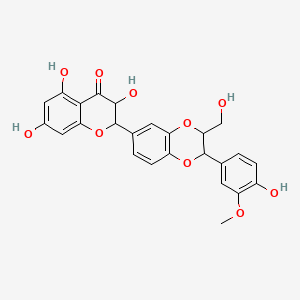

![(2S)-1-[(2S)-2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]-N-[(2R)-2-ethoxy-5-oxooxolan-3-yl]pyrrolidine-2-carboxamide](/img/structure/B7881696.png)

![[Cyclohexyl(phenyl)methyl]azanium;chloride](/img/structure/B7881716.png)